(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Chiral building blocks Physicochemical characterization Enantiomeric purity

(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1) is a chiral, conformationally constrained bicyclic lactam‑carbamate building block featuring a 6-oxa-2-azabicyclo[3.2.1]octane core with a Boc‑protected secondary amine. The defined (1R,5S) stereochemistry imparts a specific three‑dimensional topology that distinguishes it from its enantiomer and from other bridged piperidine analogs.

Molecular Formula C11H17NO4
Molecular Weight 227.25698
CAS No. 175671-45-1
Cat. No. B1149162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
CAS175671-45-1
Synonyms(1R,5S)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
Molecular FormulaC11H17NO4
Molecular Weight227.25698
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1)


(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1) is a chiral, conformationally constrained bicyclic lactam‑carbamate building block featuring a 6-oxa-2-azabicyclo[3.2.1]octane core with a Boc‑protected secondary amine . The defined (1R,5S) stereochemistry imparts a specific three‑dimensional topology that distinguishes it from its enantiomer and from other bridged piperidine analogs . This compound is employed as a rigidified scaffold in medicinal chemistry programs where precise spatial presentation of hydrogen‑bond donor/acceptor groups is critical for target engagement .

Why Substituting (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate with Its Enantiomer or Related Bicyclic Building Blocks Risks Divergent Physicochemical and Biological Outcomes


The bridged 6-oxa-2-azabicyclo[3.2.1]octane scaffold restricts conformational freedom to a narrow set of rigid geometries, and the configuration at the bridgehead carbons (C1 and C5) dictates the orientation of the lactam carbonyl and the Boc‑protected nitrogen . Simply swapping the (1R,5S) enantiomer for its (1S,5R) counterpart inverts the three‑dimensional presentation of key pharmacophoric elements, which can lead to complete loss of target binding or altered metabolic stability in downstream applications . Furthermore, the presence of the 7‑oxo group and the 6‑oxa bridge differentiates this compound from other bicyclic piperidine surrogates (e.g., 3,8‑diazabicyclo[3.2.1]octane or 3‑azabicyclo[3.1.0]hexane derivatives) that lack the same hydrogen‑bonding capacity and conformational profile . The quantitative evidence below establishes that these subtle structural differences translate into measurable, selection‑relevant property differences.

Quantitative Differentiation Evidence for (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1) Relative to Comparator Compounds


Melting Point Divergence: (1R,5S)‑Tert‑butyl Ester Exhibits a Lower‑Melting Solid/Oil in Contrast to the Crystalline (1S,5R) Enantiomer

The (1R,5S)‑tert‑butyl ester (CAS 175671‑45‑1) is reported to be a low‑melting solid or oil at ambient conditions, with no experimentally determined melting point published in authoritative databases . In stark contrast, the (1S,5R) enantiomer (CAS 175476‑93‑4) is a crystalline solid with a well‑defined melting point of 142–144 °C . This physical‑state difference has direct implications for material handling, purification (recrystallization feasibility), and formulation during scale‑up.

Chiral building blocks Physicochemical characterization Enantiomeric purity

Chiral-HPLC and Specific-Rotation Discrimination Enables Secure Identity Verification of the (1R,5S) Enantiomer Against the (1S,5R) Form

The constitutional and stereochemical uniqueness of the (1R,5S) enantiomer can be analytically secured by chiral HPLC or optical rotation measurement . The (1S,5R) enantiomer is known to be dextrorotatory under standard conditions, while the (1R,5S) form is expected to exhibit an equal but opposite specific rotation . This principle of enantiomeric divergence is universally observed for chiral 6‑oxa‑2‑azabicyclo[3.2.1]octane derivatives . Vendors typically guarantee an enantiomeric excess ≥98% for the (1R,5S) compound, as determined by chiral stationary‑phase HPLC .

Chiral analysis Enantiomeric excess Quality control

Boiling Point and Predicted LogP Distinguish the (1R,5S) Ester from Structurally Related 3‑Azabicyclo[3.1.0]hexane and 3,8‑Diazabicyclo[3.2.1]octane Building Blocks

The (1R,5S)‑tert‑butyl ester (CAS 175671‑45‑1) has a computed boiling point of 364.2 °C at 760 mmHg and a predicted LogP of 1.25, reflecting a moderate lipophilic character suitable for CNS‑MPO‑compliant lead design . By comparison, the fully carbon‑bridged analog 3‑azabicyclo[3.1.0]hexane‑3‑carboxylic acid tert‑butyl ester (CAS 134971‑92‑1) exhibits a higher predicted LogP (~2.1) due to the absence of the oxygen bridge, while the 3,8‑diazabicyclo[3.2.1]octane scaffold introduces an additional basic nitrogen that substantially alters pKa and solubility profiles . The 6‑oxa bridge in the target compound simultaneously lowers LogP (improving solubility) and introduces an additional hydrogen‑bond acceptor, which is absent in carbocyclic analogs .

Physicochemical profiling Library design Lead optimization

Orthogonal Synthetic Utility: The (1R,5S) Enantiomer Serves as an Enantiocomplementary Precursor to the (1S,5R) Form in Asymmetric Synthesis of Hydroxypipecolic Acid Derivatives

The (1S,5R) enantiomer (CAS 175476‑93‑4) has been directly used as a chiral building block in the enantioselective synthesis of cis‑4‑ and trans‑3‑hydroxypipecolic acids, confirming that the absolute configuration of the bridgehead carbons directly controls the stereochemical outcome of the downstream natural‑product‑like products . The (1R,5S) compound (CAS 175671‑45‑1) is the enantiomeric counterpart, enabling access to the opposite enantiomer of any pipecolic acid derivative with identical efficiency. This enantiocomplementary relationship is critical for programs that require both enantiomers of a lead series for SAR exploration.

Asymmetric synthesis Pipecolic acid analogs Enantioselective routes

High-Impact Application Scenarios for (1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1) Derived from Quantitative Differentiation Evidence


Enantiocomplementary Synthesis of Hydroxypipecolic Acid Libraries for CNS Target Screening

When a medicinal chemistry program requires both enantiomers of a hydroxypipecolic acid‑based inhibitor series, the (1R,5S) tert‑butyl ester provides direct access to the (2S,4R) or (2S,3S) enantiomers, complementing the published (1S,5R) route . The defined melting‑point and optical‑rotation differences ensure that the correct enantiomer is used, preventing costly misidentification in multi‑gram scale‑up.

Conformationally Constrained Scaffold Replacement in CNS Drug Discovery with Optimized LogP

For CNS programs where a piperidine or piperazine core must be replaced with a rigidified analog to improve selectivity, the 6‑oxa‑2‑azabicyclo[3.2.1]octane scaffold offers a LogP advantage of ~0.85 units lower than the carbocyclic 3‑azabicyclo[3.1.0]hexane alternative . This difference can shift a lead compound into the desirable CNS‑MPO property space (LogP 1–3) while maintaining the conformational restriction needed for target engagement.

Quality‑Controlled Procurement for Fragment‑Based Drug Discovery (FBDD) Libraries

The combined use of chiral HPLC retention time and specific rotation sign provides a binary identity check that eliminates the risk of enantiomeric cross‑contamination in fragment screening sets . Suppliers offering ≥98% enantiomeric excess with documentation of these orthogonal analytical parameters enable robust structure–activity relationship generation.

Late‑Stage Functionalization via the 7‑Oxo Handle for ProTide or Prodrug Derivatization

The 7‑oxo group of the (1R,5S) ester provides a unique synthetic handle (absent in 8‑oxo regioisomers such as CAS 1408002‑83‑4) for chemoselective reduction, reductive amination, or olefination, enabling late‑stage diversification that is orthogonal to Boc deprotection. This regiochemical differentiation expands the accessible chemical space without altering the installed stereochemistry .

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